molecular formula C3H4N2OS B1296162 2-Amino-4-hydroxythiazole CAS No. 7146-26-1

2-Amino-4-hydroxythiazole

Cat. No. B1296162
CAS RN: 7146-26-1
M. Wt: 116.14 g/mol
InChI Key: BGIZWGFKUMPOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-hydroxythiazole is a fine chemical . It is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are synthesized and characterized by FTIR and NMR .


Molecular Structure Analysis

The 2-aminothiazole scaffold is one of the characteristic structures in drug development . It is a fundamental part of some clinically applied anticancer drugs .


Chemical Reactions Analysis

2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Safety And Hazards

2-Amino-4-hydroxythiazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use chemical impermeable gloves and ensure adequate ventilation when handling this chemical .

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . The information about this compound and its derivatives will be useful for future innovation .

properties

IUPAC Name

2-amino-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIZWGFKUMPOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991863
Record name 2-Imino-2,3-dihydro-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxythiazole

CAS RN

7146-26-1
Record name 7146-26-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-2,3-dihydro-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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